molecular formula C7H8O B14710852 4-Methylbicyclo[3.1.0]hex-3-en-2-one CAS No. 24760-21-2

4-Methylbicyclo[3.1.0]hex-3-en-2-one

Cat. No.: B14710852
CAS No.: 24760-21-2
M. Wt: 108.14 g/mol
InChI Key: MRTSKCQGUJYFIH-UHFFFAOYSA-N
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Description

4-Methylbicyclo[3.1.0]hex-3-en-2-one, more commonly known as Umbellulone, is a organic compound with the molecular formula C10H14O and a molecular weight of 150.22 g/mol . It is characterized by its bicyclo[3.1.0]hexene scaffold, a structure of significant interest in medicinal chemistry. This versatile core structure serves as a key precursor and a conformationally locked scaffold in the synthesis of novel nucleoside analogues . Researchers utilize this rigid framework to create "methanocarba" nucleosides, where the bicyclic system replaces the sugar ring to lock it into specific conformations. These analogues are pivotal in studying the relationship between nucleoside conformation and biological activity, particularly in the development of antiviral agents . For instance, related bicyclo[3.1.0]hexane and hexene nucleosides have been investigated for their anti-HIV activity, as the planarity of the system can influence recognition by viral enzymes like reverse transcriptase and cellular kinases . The compound is offered for research purposes and is strictly for Laboratory Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24760-21-2

Molecular Formula

C7H8O

Molecular Weight

108.14 g/mol

IUPAC Name

4-methylbicyclo[3.1.0]hex-3-en-2-one

InChI

InChI=1S/C7H8O/c1-4-2-7(8)6-3-5(4)6/h2,5-6H,3H2,1H3

InChI Key

MRTSKCQGUJYFIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2C1C2

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Methylbicyclo 3.1.0 Hex 3 En 2 One and Analogous Bicyclo 3.1.0 Hexenones

Cycloaddition and Annulation Strategies for Bicyclo[3.1.0]hexane Ring Construction

The convergent synthesis of the bicyclo[3.1.0]hexane skeleton is a key strategic consideration. Modern cycloaddition and annulation reactions offer efficient routes to this strained carbocycle.

Photoredox-Catalyzed (3+2) Annulations of Cyclopropenes with Cyclopropylanilines

A convergent and highly diastereoselective method for the synthesis of substituted bicyclo[3.1.0]hexanes involves the photoredox-catalyzed (3+2) annulation of cyclopropenes with aminocyclopropanes. This reaction proceeds under mild conditions, utilizing either an organic or an iridium photoredox catalyst and blue LED irradiation, to afford a broad range of bicyclo[3.1.0]hexane derivatives in good yields. The reaction is particularly effective when employing difluorocyclopropenes, leading to high diastereoselectivity, which is advantageous for accessing fluorinated building blocks for medicinal chemistry. The use of a removable p-methoxyphenyl (PMP) group on the cyclopropylaniline can further enhance selectivity.

The reaction mechanism is initiated by the single-electron transfer (SET) from the aminocyclopropane to the excited photocatalyst, forming a radical cation. This is followed by the ring-opening of the cyclopropane (B1198618) to generate a distonic radical cation, which then undergoes radical addition to the cyclopropene.

Table 1: Examples of Photoredox-Catalyzed (3+2) Annulation Products

Cyclopropene Cyclopropylaniline Yield (%) Diastereomeric Ratio (dr)
1-Fluoro-2-phenyl N-PMP-cyclopropyl 72 15:1
1,1-Difluoro-2-methyl N-Ts-cyclopropyl 65 >20:1
1,2-dicyano N-PMP-cyclopropyl 81 10:1
1-cyano-2-phenyl N-Boc-cyclopropyl 75 12:1

Intramolecular Carbene Cycloaddition Reactions in Bicyclo[3.1.0]hexane Assembly

Intramolecular carbene cycloaddition reactions represent a powerful tool for the construction of the bicyclo[3.1.0]hexane framework. Two notable approaches in this category are the intramolecular olefin keto-carbene cycloaddition and the visible light-induced cycloaddition of nucleophilic siloxy carbenes.

The intramolecular olefin keto-carbene cycloaddition has been successfully employed to create the bicyclo[3.1.0]hexane template necessary for the synthesis of conformationally locked carbocyclic nucleoside analogs. researchgate.netacs.orgnih.gov This method involves the generation of a keto-carbene intermediate which then undergoes a cycloaddition reaction with a tethered olefin to form the bicyclic system.

More recently, a catalyst- and additive-free method has been developed that utilizes the visible light-induced intramolecular [2+1]-cycloaddition of nucleophilic siloxy carbenes. scispace.comnih.govrsc.org Irradiation of acyl silanes tethered to an olefin with visible light (e.g., 427 nm LED) generates a singlet nucleophilic carbene that rapidly undergoes cycloaddition to afford the bicyclo[3.1.0]hexane scaffold. scispace.comnih.govrsc.org This reaction is highly stereospecific, exclusively forming the exo-isomer, and proceeds in excellent yields. nih.govrsc.org The operational simplicity and mild conditions make this a highly attractive method for the synthesis of functionalized bicyclo[3.1.0]hexanes.

Dehydrogenation and Oxidation Protocols for Bicyclo[3.1.0]hexenone Formation

The introduction of the enone functionality into the bicyclo[3.1.0]hexane core is typically achieved through oxidation of a precursor alcohol to a ketone, followed by dehydrogenation. The oxidation of a secondary alcohol on the bicyclo[3.1.0]hexane ring system to the corresponding ketone can be accomplished using a variety of standard oxidizing agents. For instance, Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base) have been shown to be effective. Alternatively, transition metal-catalyzed oxidations, such as with ruthenium trichloride (B1173362) (RuCl₃) and sodium hypochlorite (B82951) (NaClO), can be employed.

Following the formation of the saturated bicyclo[3.1.0]hexan-2-one, the introduction of the double bond to yield the final bicyclo[3.1.0]hex-3-en-2-one can be achieved through a dehydrogenation reaction. While direct catalytic dehydrogenation of the saturated ketone can be challenging, a common strategy involves α-bromination followed by dehydrobromination to introduce the unsaturation.

Photochemical Synthesis of Bicyclo[3.1.0]hexenone Derivatives

Photochemical methods offer unique pathways to the bicyclo[3.1.0]hexenone scaffold, often proceeding through excited-state intermediates that are not accessible under thermal conditions.

Photorearrangement of Aromatic Precursors to Bicyclo[3.1.0]hexenes

The irradiation of benzene (B151609) and its derivatives with UV light (e.g., 254 nm) in the presence of a nucleophilic solvent and acidic conditions can lead to the formation of substituted bicyclo[3.1.0]hexenes. nih.gov This photorearrangement is driven by the relief of excited-state antiaromaticity (ESAA) in the benzene ring. nih.govnih.govacs.orgdiva-portal.org While benzene is aromatic in its ground state, its lowest ππ* excited states are antiaromatic. nih.govnih.gov

The currently accepted mechanism involves the photorearrangement of the excited-state benzene to its valence isomer, benzvalene (B14751766). nih.govnih.gov Subsequent protonation of the benzvalene and nucleophilic addition leads to the formation of the bicyclo[3.1.0]hexene product. nih.govnih.gov Silyl-substituted benzenes have been found to be particularly effective substrates, providing bicyclo[3.1.0]hexene derivatives as single isomers with three stereogenic centers in yields up to 75% in a single step. nih.govnih.gov

Excited-State Transformations of Cyclohexadienones Leading to Bicyclo[3.1.0]hexenones

The photorearrangement of 4,4-disubstituted-2,5-cyclohexadienones to bicyclo[3.1.0]hex-3-en-2-ones is a classic and well-studied photochemical reaction, often referred to as the "lumiketone" rearrangement. sciensage.infoscribd.comsciensage.info This transformation proceeds from the triplet excited state of the cyclohexadienone and involves a series of bond reorganizations.

The mechanism is thought to involve an initial n-π* excitation followed by intersystem crossing to the triplet state. In the triplet state, a rearrangement occurs to form a bicyclic intermediate, which then undergoes further electronic and structural changes to yield the final bicyclo[3.1.0]hex-3-en-2-one product. This reaction is a powerful method for the synthesis of a variety of substituted bicyclo[3.1.0]hexenones, with the substitution pattern on the starting cyclohexadienone dictating the structure of the final product.

Stereoselective Approaches to Bicyclo[3.1.0]hex-3-en-2-one Frameworks

The precise control of stereochemistry is paramount in the synthesis of complex molecules like 4-methylbicyclo[3.1.0]hex-3-en-2-one. This section explores various stereoselective strategies that have been developed to construct the bicyclo[3.1.0]hex-3-en-2-one skeleton with defined three-dimensional arrangements.

Enantioselective Catalysis in Bicyclo[3.1.0]hexane Synthesis

Enantioselective catalysis offers a powerful and atom-economical approach to establish chirality in the bicyclo[3.1.0]hexane framework. Various transition metal catalysts and enzymes have been employed to achieve high levels of enantioselectivity in key bond-forming reactions.

One notable example is the use of a Co(II) complex of 3,5-DitBu-ChenPhyrin, which, in the presence of 4-(dimethylamino)pyridine (DMAP), effectively catalyzes the intramolecular cyclopropanation of allyl α-diazoacetates. This method yields bicyclo[3.1.0]hexan-2-one derivatives as a single diastereomer with good to high yields and significant enantiomeric excess (ee). For instance, the cyclopropanation of (E)-3-(furan-2-yl)allyl α-diazoacetate proceeds to give 6-(furan-2-yl)-3-oxabicyclo[3.1.0]hexan-2-one in 77% yield and 63% ee. rsc.org Similarly, the reaction with (E)-3-(4-bromophenyl)allyl α-diazoacetate affords the corresponding product in 84% yield and 83% ee. rsc.org

Mercury(II) catalysis has also been explored for the enantioselective cyclopropanation of diazooxindoles and alkenes. The combination of Hg(OTf)₂ and the electron-deficient diphosphine ligand (R)-9 has been shown to provide the desired cyclopropane products in good yields and enantioselectivities. For example, the reaction of a specific diazooxindole with styrene, catalyzed by 5 mol % of the chiral catalyst at 0 °C, resulted in the product with 90% ee and 93% yield. acs.org

Lipase-catalyzed reactions represent a biocatalytic approach to achieving enantioselectivity. Lipase-catalyzed kinetic resolution has been successfully applied to the synthesis of chiral bicyclo[3.1.0]hexane derivatives. This method is particularly effective for obtaining fragrant diastereoisomers of gem-dimethylbicyclo[3.1.0]hexane derivatives with high enantiomeric purity. doi.org

Catalyst/EnzymeSubstrateProductYield (%)Enantiomeric Excess (ee %)
Co(II)-3,5-DitBu-ChenPhyrin/DMAP(E)-3-(furan-2-yl)allyl α-diazoacetate6-(furan-2-yl)-3-oxabicyclo[3.1.0]hexan-2-one7763
Co(II)-3,5-DitBu-ChenPhyrin/DMAP(E)-3-(4-bromophenyl)allyl α-diazoacetate6-(4-bromophenyl)-3-oxabicyclo[3.1.0]hexan-2-one8483
Hg(OTf)₂/(R)-9Diazooxindole and StyreneCyclopropane adduct9390
Lipase (B570770)gem-dimethylbicyclo[3.1.0]hexane derivativeEnantiomerically pure diastereoisomers-High

Diastereoselective Control in Bicyclo[3.1.0]hex-3-en-2-one Annulation Reactions

Diastereoselective annulation reactions provide a powerful tool for constructing the bicyclo[3.1.0]hexenone core with precise control over the relative stereochemistry of multiple stereocenters in a single step. A particularly effective strategy is the photoredox-catalyzed [3+2] annulation of cyclopropenes with aminocyclopropanes. nih.govrsc.org

This convergent approach allows for the rapid assembly of the bicyclo[3.1.0]hexane skeleton. The reaction is typically mediated by an organic dye (e.g., 4CzIPN) or an iridium-based photoredox catalyst under visible light irradiation. The reaction proceeds with high diastereoselectivity, particularly when using difluorocyclopropenes, affording important building blocks for medicinal chemistry. nih.govrsc.org The use of a removable p-methoxyphenyl (PMP) group on the cyclopropylaniline can further enhance the diastereoselectivity. nih.govrsc.org For some substrates, diastereomeric ratios (dr) greater than 20:1 have been achieved.

The broad substrate scope of this reaction allows for the synthesis of a variety of substituted bicyclo[3.1.0]hexanes. Different esters, dicyano-, and difluoro-cyclopropenes have been shown to be suitable reaction partners. researchgate.net For instance, the reaction of a dicyano-cyclopropene with a cyclopropylaniline derivative can lead to the corresponding bicyclo[3.1.0]hexane with improved diastereoselectivity compared to diester-substituted cyclopropenes. researchgate.net

CyclopropeneAminocyclopropanePhotocatalystDiastereomeric Ratio (dr)
Diester-substitutedN-Aryl-substituted4CzIPN or Ir-based-
Dicyano-substitutedN-Aryl-substituted4CzIPN or Ir-basedImproved
Difluoro-substitutedN-Aryl-substituted with removable groupIr-basedHigh (>20:1 in some cases)
Phenyl-substitutedN-Aryl-substituted4CzIPN or Ir-based-

Chiral Resolution Techniques for Bicyclo[3.1.0]hexene Photoproducts

In the context of bicyclo[3.1.0]hexene photoproducts, which can be generated from the photochemical rearrangement of benzenes, enzymatic kinetic resolution has been investigated. acs.org Specifically, the enzymatic kinetic resolution of a bicyclo[3.1.0]hexenyl photoproduct was attempted by esterification using Candida antarctica lipase B (CALB). acs.org However, this approach did not yield high enantiomeric excess, indicating that optimization of the enzyme, substrate, and reaction conditions would be necessary for this method to be effective. acs.org The challenges in this specific case were compounded by the racemization of the photoproduct in the acidic reaction media used for its formation. acs.org

Further research into other resolution techniques, such as the formation of diastereomeric salts with a chiral resolving agent or preparative chiral chromatography, may offer more viable routes to obtaining enantiomerically pure bicyclo[3.1.0]hexene photoproducts.

Semisynthetic Routes to this compound Related Compounds from Natural Products

Natural products provide a rich source of chiral starting materials for the synthesis of complex molecules. Their inherent stereochemistry can be leveraged to produce enantiomerically pure target compounds through semisynthesis.

A notable example in the context of bicyclo[3.1.0]hexane derivatives is the use of the monoterpene (+)-3-carene. doi.org This readily available and inexpensive natural product, a major component of turpentine (B1165885) from Pinus sylvestris, serves as a convenient chiral precursor for the synthesis of various bicyclo[3.1.0]hexane systems. doi.org

For instance, (+)-3-carene has been utilized as a starting material to synthesize chiral fragrant compounds possessing the bicyclo[3.1.0]hexane skeleton. doi.org These synthetic derivatives can then be subjected to further transformations, such as lipase-catalyzed biotransformations, to access a diverse range of enantiomerically pure compounds. doi.org The synthesis of (+)-1-[(1S,5R)-6,6-dimethylbicyclo-[3.1.0]hex-2-en-2-yl)]ethanol and its esters from (+)-3-carene showcases the utility of this natural product in accessing chiral building blocks with the bicyclo[3.1.0]hexane core. doi.org

Another relevant natural product is umbellulone (B1197196), which is 1-isopropyl-4-methylbicyclo[3.1.0]hex-3-en-2-one. nist.govchemspider.com This compound is a close analog of the target molecule and can be isolated from natural sources. While not a semisynthetic route to this compound, its existence and the study of its derivatives provide valuable insights into the chemistry of this class of compounds.

Theoretical and Computational Chemistry Studies of Bicyclo 3.1.0 Hex 3 En 2 One Derivatives

Quantum Chemical Calculations for Reaction Mechanisms and Transition State Elucidation

Quantum chemical calculations are essential for mapping out the pathways of chemical reactions, identifying transient intermediates, and characterizing the high-energy transition states that connect them. rsc.org In the study of bicyclo[3.1.0]hex-3-en-2-one derivatives, these methods have provided deep insights into their thermal and photochemical rearrangements.

One of the most studied reactions is the rearrangement of bicyclo[3.1.0]hex-3-en-2-one to the ketonic tautomer of phenol. nih.gov Ab initio calculations, specifically using Complete Active Space Self-Consistent Field (CASSCF) and CASPT2 methods, have been employed to explore the ground state (S₀) and lowest-energy triplet state (T₁) potential energy surfaces (PESs) for this transformation. nih.govresearchgate.net

On the ground state, the thermal rearrangement is predicted to occur via a two-step mechanism. nih.govresearchgate.net

Ring Opening : The first and rate-determining step is the cleavage of the internal C-C bond of the cyclopropane (B1198618) ring. This proceeds through a high-energy transition state, requiring a significant activation energy of 41.2 kcal/mol. nih.govresearchgate.net This high barrier is consistent with experimental observations that the thermal rearrangement of umbellulone (B1197196) to thymol (B1683141) requires high temperatures (280 °C). nih.govresearchgate.net

Hydrogen Shift : The ring-opening leads to a singlet diradical intermediate. nih.gov This intermediate then undergoes a rapid 1,2-hydrogen shift to yield the final product, overcoming a very small energy barrier of just 2.7 kcal/mol. nih.govresearchgate.net

For the photochemical rearrangement, computational studies suggest that upon excitation to the T₁ state, the cleavage of the internal cyclopropane bond is essentially barrierless. nih.govresearchgate.net The molecule then decays back to the ground state potential energy surface through intersystem crossing (ISC), forming the same singlet intermediate as in the thermal process, which subsequently rearranges to the final product. nih.gov

Reaction Step Computational Method Calculated Parameter Value (kcal/mol)
Thermal Ring OpeningCASSCF/CASPT2Activation Energy (Rate-determining)41.2 nih.govresearchgate.net
Thermal 1,2-H ShiftCASSCF/CASPT2Activation Energy2.7 nih.govresearchgate.net
Intermediate StabilityCASSCF/CASPT2Energy above Ground State25.0 nih.govresearchgate.net

Molecular Mechanics and Conformational Preferences of Bicyclo[3.1.0]hexane Skeletons

The bicyclo[3.1.0]hexane framework, which forms the core of 4-Methylbicyclo[3.1.0]hex-3-en-2-one, imposes significant conformational rigidity. mdpi.com This structural constraint is a key feature influencing the molecule's reactivity and its potential use as a scaffold in medicinal chemistry.

Computational studies, including molecular mechanics and molecular dynamics (MD) simulations, have been used to explore the conformational landscape of this bicyclic system. These studies, corroborated by experimental data from X-ray crystallography, consistently show that the bicyclo[3.1.0]hexane skeleton strongly prefers a boat-like conformation for the six-membered ring. rsc.org The alternative chair-like conformation is not a stable minimum but rather a higher-energy transition state.

The preference for the boat conformation is largely dictated by the steric strain introduced by the fused cyclopropane ring. This rigid, puckered geometry creates distinct steric environments on either face of the molecule. In derivatives, this conformational locking can be exploited to enhance binding affinity and selectivity for biological targets by pre-organizing the molecule into a bioactive conformation. mdpi.com For example, using this rigid scaffold to restrict the conformation of histamine (B1213489) analogues led to compounds with high selectivity for the H₃ receptor subtype over the H₄ subtype. mdpi.com

Conformation Relative Stability Supporting Evidence
Boat-likePreferred, stable minimumMD simulations, X-ray crystallography rsc.org
Chair-likeDisfavored, transition stateComputational studies

Computational Analysis of Electronic Structure and Reactivity

The electronic structure of bicyclo[3.1.0]hex-3-en-2-one and its derivatives is fundamental to their reactivity. The presence of the carbonyl group activates the adjacent cyclopropane ring, making it susceptible to ring-opening reactions. Furthermore, the π-system of the enone moiety plays a crucial role in its photochemical behavior.

Computational studies have explored how the electronic nature of these molecules changes upon excitation. While the parent compound, benzene (B151609), is aromatic in its ground state, it becomes antiaromatic in its lowest excited states. acs.org This concept of excited-state antiaromaticity relief can be a driving force in photochemical reactions. acs.org For the related bicyclo[3.1.0]hexene system, quantum chemical calculations have been used to investigate reaction mechanisms involving excited states, such as the photorearrangement of substituted benzenes to form bicyclo[3.1.0]hexene derivatives. acs.org

Density Functional Theory (DFT) calculations have also been employed to understand the reactivity of related bicyclic systems in transition metal-catalyzed reactions. For instance, in the cycloisomerization of 1,5-enynes to form bicyclo[3.1.0]hexanes, computational analysis helps to elucidate the diastereoselectivity and the nature of the carbene intermediates involved. researchgate.net Similarly, DFT studies on bicyclic epoxonium ions derived from bicyclo[3.1.0]hexane precursors provide insight into the structures and energetics of transition states, explaining the preference for certain cyclization pathways. nih.gov These studies highlight the dramatic impact that the bicyclic structure has on the ratio of reaction products. nih.gov

Energy Landscape and Stability of Isomers and Reaction Intermediates

Mapping the potential energy surface (PES) is crucial for understanding the stability of various isomers and the feasibility of reaction pathways. For the rearrangement of bicyclo[3.1.0]hex-3-en-2-one, computational studies have detailed the energy landscape connecting the reactant, intermediates, transition states, and products. nih.gov

The ground state (S₀) PES shows a reactant molecule residing in a deep energy well. nih.govresearchgate.net The path to the rearranged product involves surmounting a high-energy barrier (41.2 kcal/mol) to form an intermediate that is itself 25.0 kcal/mol less stable than the starting material. nih.govresearchgate.net This intermediate lies in a shallow well, from which it can easily proceed over a small barrier (2.7 kcal/mol) to the final product. nih.govresearchgate.net

A key finding from these computational studies concerns the electronic nature of the key reaction intermediate. While a zwitterionic (charge-separated) intermediate had been proposed based on experimental work, CASSCF calculations provided strong evidence that this intermediate is better described as a singlet diradical with a polarized carbonyl bond. nih.gov This theoretical insight clarified the reaction mechanism, demonstrating that even in polar solvents, the diradical nature is predominant. researchgate.net

The lowest-energy triplet state (T₁) has also been computationally explored, and it is predicted to lie approximately 66.5 kcal/mol above the ground state. nih.govresearchgate.net The energy landscape of the T₁ state is characterized by a nearly barrier-free path for the initial cyclopropane ring-opening, which is a key feature of the photochemical reaction pathway. nih.govresearchgate.net

Species State Relative Energy (kcal/mol) Nature
Bicyclo[3.1.0]hex-3-en-2-oneGround State (S₀)0 (Reference)Stable Reactant
Ring-Opening Transition StateGround State (S₀)41.2Transition State
IntermediateGround State (S₀)25.0Singlet Diradical nih.gov
Bicyclo[3.1.0]hex-3-en-2-oneTriplet State (T₁)66.5Excited State nih.govresearchgate.net

Applications of 4 Methylbicyclo 3.1.0 Hex 3 En 2 One and Its Analogs in Advanced Organic Synthesis

Utilization as Versatile Chiral Building Blocks in Natural Product Synthesis

Chiral bicyclo[3.1.0]hexane skeletons are integral components of numerous natural products, many of which exhibit significant biological activities. researchgate.netd-nb.info Consequently, these scaffolds have been widely employed as versatile chiral building blocks in the asymmetric synthesis of these complex molecules. The unique reactivity of the strained bicyclic system allows for strategic fragmentation and rearrangement reactions, providing efficient pathways to intricate molecular targets. d-nb.info

The natural product (-)-(R)-umbellulone, chemically known as (1R,5S)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-3-en-2-one, is a close analog of the title compound and serves as a key starting material for the synthesis of other bioactive molecules. nih.govacs.org For instance, it has been used in the hemisynthesis of dihydroumbellulols, which have been identified as novel cooling agents. nih.govacs.org This process involves the reduction of the ketone and/or the double bond of the umbellulone (B1197196) core to generate a variety of saturated and unsaturated alcohol derivatives. nih.gov

The bicyclo[3.1.0]hexane framework is also found in several sesquiterpenes, such as crispatene, cycloeudesmol, and laurinterol, which have been isolated from marine sources and display potent bioactivities. semanticscholar.orgnih.gov The synthesis of these natural products often leverages the stereodefined structure of a bicyclo[3.1.0]hexane precursor to control the stereochemistry of the final molecule.

Natural Product ClassExemplary MoleculesSynthetic Utility of Bicyclo[3.1.0]hexane Core
Monoterpenoids(-)-(R)-UmbelluloneStarting material for hemisynthesis of dihydroumbellulols. nih.govacs.org
SesquiterpenoidsCrispatene, Cycloeudesmol, LaurinterolCore scaffold providing stereochemical control. semanticscholar.orgnih.gov
Bioactive DerivativesEli Lilly's Glutamate Derivative 4A promising synthetic drug for psychiatric disorders. semanticscholar.orgnih.gov

Scaffolds for the Construction of Conformationally Restricted Molecular Architectures

The rigid, non-planar geometry of the bicyclo[3.1.0]hexane system is one of its most synthetically valuable features. This framework locks the fused five-membered ring into a stable, boat-like conformation, significantly reducing the molecule's conformational flexibility. nih.gov This structural rigidity is highly sought after in medicinal chemistry and drug design, as it allows for the creation of molecules with well-defined three-dimensional shapes, which can lead to enhanced binding affinity and selectivity for specific biological targets. mdpi.com

A prominent application of this principle is in the synthesis of conformationally locked carbocyclic nucleoside analogues. nih.govconicet.gov.ar Natural nucleosides exist in a dynamic equilibrium between two major conformations (North and South). By incorporating the bicyclic scaffold as a sugar mimic, chemists can lock the nucleoside analogue into a single, preferred conformation. nih.govpsu.edu For example, the bicyclo[3.1.0]hexane template has been used to fix the conformation of carbocyclic nucleosides in both the North and South hemispheres of the pseudorotational cycle, leading to potent antiviral agents. nih.govpsu.edunih.gov

This strategy has also been extended to other classes of bioactive molecules. Conformationally rigid histamine (B1213489) analogues built on a bicyclo[3.1.0]hexane scaffold have been synthesized and shown to be highly selective ligands for the H3 histamine receptor subtype. mdpi.com Furthermore, the scaffold has been used to prepare conformationally restricted analogues of sugar rings, such as β-arabinofuranosyl and α-galactofuranosyl rings, which are important for studying carbohydrate-protein interactions. researchgate.netnih.gov

Application AreaMolecular TargetKey Research Finding
Antiviral AgentsCarbocyclic NucleosidesThe bicyclo[3.1.0]hexane scaffold locks the molecule in a specific North or South conformation, which can be crucial for anti-HIV activity. nih.govnih.gov
Receptor LigandsHistamine AnaloguesUse of the rigid bicyclic scaffold resulted in potent and highly selective H3 receptor ligands. mdpi.com
Carbohydrate MimicsFuranosyl Ring AnaloguesA synthetic route was developed to create conformationally restricted analogues of β-arabinofuranosyl and α-galactofuranosyl rings. researchgate.netnih.gov

Development of Novel Carbocyclic and Heterocyclic Systems from Bicyclo[3.1.0]hexenone Precursors

The inherent strain within the bicyclo[3.1.0]hexane ring system not only provides conformational rigidity but also serves as a driving force for a variety of chemical transformations. This reactivity makes bicyclo[3.1.0]hexenone precursors valuable starting points for the synthesis of diverse carbocyclic and heterocyclic frameworks. Ring-opening and rearrangement reactions can be selectively triggered to expand or modify the bicyclic core.

For example, the treatment of activated bicyclo[3.1.0]hexanes with methanol (B129727) under different conditions leads to distinct carbocyclic products. Under acidic conditions, cleavage of the C1-C6 cyclopropane (B1198618) bond results in the formation of a 4-methoxycyclohexane derivative. In contrast, basic conditions promote the cleavage of the C1-C5 bond, yielding a 3-methoxymethylcyclopentanone. This divergent reactivity provides access to different substituted monocyclic systems from a single bicyclic precursor.

The bicyclo[3.1.0]hexane scaffold is also a precursor for constructing novel heterocyclic systems. For instance, the 3-azabicyclo[3.1.0]hexane core, a nitrogen-containing analog, is found in many bioactive compounds and can be synthesized through various cyclization strategies. mdpi.comresearchgate.net While not directly starting from a bicyclo[3.1.0]hexenone, these syntheses highlight the importance of the bicyclic framework in medicinal chemistry. More directly, intramolecular reactions on functionalized bicyclo[3.1.0]hexane systems can lead to the formation of new heterocyclic rings. For example, pyrimidine (B1678525) nucleoside analogues built on an oxabicyclo[3.1.0]hexane system were found to be unstable and underwent a facile intramolecular epoxide ring-opening reaction to form a new anhydride (B1165640) heterocycle. conicet.gov.ar

Precursor SystemReaction TypeResulting System
Activated Bicyclo[3.1.0]hexanesAcid-catalyzed Methanolysis4-Methoxycyclohexane derivatives
Activated Bicyclo[3.1.0]hexanesBase-catalyzed Methanolysis3-Methoxymethylcyclopentanone derivatives
Oxabicyclo[3.1.0]hexane PyrimidinesIntramolecular Ring-OpeningAnhydride Heterocycles conicet.gov.ar

Advanced Spectroscopic Characterization Techniques for Bicyclo 3.1.0 Hex 3 En 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of bicyclo[3.1.0]hex-3-en-2-one derivatives. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each nucleus, allowing for the determination of connectivity and stereochemistry.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical shifts, spin-spin coupling patterns, and spatial proximities. For instance, in bicyclo[3.1.0]hexane systems, the coupling constants between protons are highly dependent on their dihedral angles, which helps in assigning the relative stereochemistry of substituents as endo or exo. scispace.com In an effort to prepare functionalized bicyclo[3.1.0]hex-2-enes, decoupling experiments were used to determine the coupling constant between specific protons, found to be J = 2.5 Hz in one derivative. cdnsciencepub.com Furthermore, techniques like the Nuclear Overhauser Effect (NOE) can establish the through-space proximity of protons, corroborating stereochemical assignments. scispace.com

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for Umbellulone¹
¹H NMR (100 MHz, H₂O)¹³C NMR (25 MHz, H₂O)
Chemical Shift (ppm)AssignmentChemical Shift (ppm)Assignment
7.09Olefinic H208.5C=O
2.55CH (isopropyl)146.4=C-CH₃
2.01Bridgehead H140.8=CH
1.75CH₃ (on ring)42.5Bridgehead C
1.53Bridgehead H34.1Bridgehead C
1.01CH₃ (isopropyl)27.5CH (isopropyl)
0.99CH₃ (isopropyl)20.3CH₃ (isopropyl)
0.75CH₂19.9CH₃ (isopropyl)
0.48CH₂15.7CH₂
9.2CH₃ (on ring)

¹Data predicted for 1-isopropyl-4-methylbicyclo[3.1.0]hex-3-en-2-one. np-mrd.org

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for confirming the molecular weight and elemental composition of bicyclo[3.1.0]hex-3-en-2-one derivatives. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, enabling the unambiguous determination of the molecular formula. nih.gov

The fragmentation pattern observed in the mass spectrum, typically obtained via electron ionization (EI), offers valuable structural information as the molecule breaks apart in a predictable manner. For instance, the EI mass spectrum of the related compound umbellulone (B1197196) shows a characteristic fragmentation pattern that can be used for its identification. nist.govnist.gov Softer ionization techniques, such as Fast Atom Bombardment (FAB), can be used to observe the molecular ion peak, often as a protonated ([M+H]⁺) or sodiated ([M+Na]⁺) species, with greater clarity. nih.gov

Table 2: Key Mass Spectrometry Data for Umbellulone
Techniquem/zRelative IntensityAssignment
Electron Ionization (EI) nist.govnist.gov150~35%[M]⁺ (Molecular Ion)
108~90%Fragment
93~50%Fragment
81100%Base Peak
67~85%Fragment

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The bicyclo[3.1.0]hex-3-en-2-one core structure possesses several characteristic vibrational modes. The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. The position of this band is sensitive to the ring strain and conjugation, typically appearing in the range of 1690-1720 cm⁻¹. The C=C stretching vibration of the enone system also gives rise to a characteristic absorption. Studies involving photochemical rearrangements of this bicyclic system have utilized FT-IR spectroscopy to monitor the kinetics and mechanism of the reaction. researchgate.net In a study of a strained bicyclo[3.1.0]hexa-3,5-dien-2-one, a strong carbonyl band was observed above 1800 cm⁻¹. smu.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The α,β-unsaturated ketone chromophore in 4-methylbicyclo[3.1.0]hex-3-en-2-one is expected to exhibit two characteristic absorption bands. libretexts.org

A strong absorption at a shorter wavelength resulting from a π → π* transition, involving the promotion of an electron from a π bonding molecular orbital to a π* anti-bonding orbital. libretexts.orglibretexts.org

A weaker absorption at a longer wavelength due to an n → π* transition, which involves the promotion of a non-bonding electron from the oxygen atom to the π* anti-bonding orbital. libretexts.orglibretexts.org

For comparison, the structurally related acyclic enone, 4-methyl-3-penten-2-one, displays a strong π → π* transition at 236 nm and a weaker n → π* transition at 314 nm. libretexts.orglibretexts.org The exact λₘₐₓ values for this compound would be influenced by the rigid bicyclic structure and substitution pattern.

Table 3: Expected Spectroscopic Features for this compound
Spectroscopic TechniqueFunctional Group/TransitionExpected Absorption Region
Infrared (IR)C=O Stretch (Ketone)~1690-1720 cm⁻¹
C=C Stretch (Alkene)~1600-1650 cm⁻¹
UV-Visible (UV-Vis)π → π* Transition~220-250 nm
n → π* Transition~300-330 nm

Chiroptical Methods for Absolute Configuration Determination

For chiral derivatives of bicyclo[3.1.0]hex-3-en-2-one, chiroptical methods are essential for determining the absolute configuration. Techniques such as Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD), and Vibrational Circular Dichroism (VCD) measure the differential interaction of the molecule with left and right circularly polarized light. rsc.orgresearchgate.netresearchgate.net

The modern approach involves a combination of experimental measurements and computational chemistry. rsc.org The ECD, ORD, and VCD spectra of a chiral bicyclo[3.1.0]hexane derivative can be measured experimentally. rsc.orgresearchgate.net Concurrently, density functional theory (DFT) calculations are performed to predict the spectra for different possible stereoisomers. rsc.orgresearchgate.net A confident assignment of the absolute configuration is achieved by comparing the experimentally measured spectra with the computationally simulated spectra. rsc.orgresearchgate.netresearchgate.net This combined approach has proven to be highly reliable for complex molecules with multiple stereocenters and conformational flexibility. rsc.orgcas.cz Conformational searches have indicated that for the bicyclo[3.1.0]hexane ring, boat-like conformers are significantly more stable than chair-like conformers. rsc.orgresearchgate.netresearchgate.net

X-ray Crystallography for Solid-State Structure Elucidation of Derivatives

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While obtaining suitable crystals of the parent compound can be challenging, derivatives are often synthesized to facilitate crystallization. This technique yields precise bond lengths, bond angles, and torsional angles, confirming the connectivity and absolute stereochemistry of the molecule.

For example, the crystal structure of a complex derivative, 2,3-Bis[(2S′)-2-acetoxy-2-phenylacetoxy]-4-azido-1-[(2,4-dinitrophenyl)hydrazonomethyl]bicyclo[3.1.0]hexane, has been reported. researchgate.net The analysis confirmed the absolute configuration of the stereogenic centers on the cyclopentane (B165970) ring and revealed that the five-membered ring adopts an envelope conformation where the 'flap' is cis to the cyclopropane (B1198618) group. researchgate.net Similarly, the X-ray structure of a nitrated bicyclo[3.1.0]hexane-based nucleoside was used to unequivocally prove the position of nitration. nih.gov This level of detail is crucial for understanding structure-activity relationships and reaction mechanisms.

Q & A

Q. How do contradictory reports on isomer ratios (e.g., syn vs. anti ketones) arise, and how can they be reconciled?

  • Methodology : Replicate synthesis under varying conditions (e.g., ylide concentration, solvent polarity). Use dynamic NMR to assess isomerization rates. Discrepancies may stem from kinetic vs. thermodynamic control during ring-opening/closure steps .

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